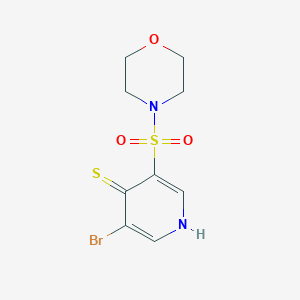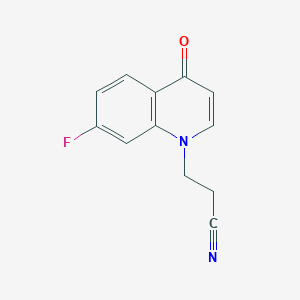![molecular formula C12H10N2O2 B11807241 Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)
Methyl [2,3'-bipyridine]-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3'-ビピリジン]-6-カルボン酸メチルは、ビピリジンファミリーに属する化学化合物です。ビピリジンは、単結合でつながった2つのピリジン環からなるヘテロ芳香族化合物です。この特定の化合物は、2,3'-ビピリジン構造の6位にメチルエステル基が存在することを特徴としています。 ビピリジンは、その多用途性で知られており、配位化学、触媒、材料科学など、さまざまな分野で広く使用されています .
準備方法
合成経路と反応条件
[2,3'-ビピリジン]-6-カルボン酸メチルの合成は、通常、ピリジン誘導体のカップリングを含みます。 一般的な方法の1つは、鈴木カップリング反応であり、これはパラジウム触媒の存在下で、ボロン酸とハロゲン化ピリジンの反応を含みます 。反応条件には、多くの場合、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒の使用が含まれます。反応は通常、酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気下で行われます。
工業的生産方法
[2,3'-ビピリジン]-6-カルボン酸メチルを含むビピリジン誘導体の工業的生産には、上記と同様の方法を用いた大規模カップリング反応が用いられることが多いです。 連続フロー反応器と自動化システムの使用により、生産プロセスの効率とスケーラビリティを高めることができます .
化学反応の分析
反応の種類
[2,3'-ビピリジン]-6-カルボン酸メチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するN-オキシドを生成するために酸化することができます。
還元: 還元反応により、この化合物は、ジヒドロビピリジンなどの還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化によってN-オキシドが生成され、還元によってジヒドロビピリジンが生成される可能性があります .
科学研究における用途
[2,3'-ビピリジン]-6-カルボン酸メチルは、科学研究で幅広い用途があります。
化学: これは、配位化学において、遷移金属と錯体を形成する配位子として使用されます。
生物学: この化合物とその誘導体は、抗菌作用や抗がん作用を含む生物活性について調査されています.
科学的研究の応用
作用機序
[2,3'-ビピリジン]-6-カルボン酸メチルの作用機序は、金属イオンと配位する能力に関与しています。ビピリジン構造中の窒素原子は、遷移金属と安定な錯体を形成することができ、これによりさまざまな触媒反応やレドックス反応に参加することができます。 これらの金属錯体は、分子標的と経路と相互作用して、化学的および生物学的プロセスに影響を与える可能性があります .
類似化合物の比較
類似化合物
2,2'-ビピリジン: 構造配向は異なりますが、配位化学において広く使用されている配位子です。
4,4'-ビピリジン: 材料科学や触媒において用途がある、別のビピリジン誘導体です。
6-メチル-2,2'-ビピリジン: 化学的特性が異なる、メチル置換ビピリジンです.
独自性
[2,3'-ビピリジン]-6-カルボン酸メチルは、独自の置換パターンにより、独自の電子特性と立体特性を付与するという点でユニークです。 この独自性は、特化した配位子や、調整された特性を持つ材料の設計に役立ちます .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different structural orientation.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine with distinct chemical properties.
Uniqueness
Methyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
methyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-2-5-10(14-11)9-4-3-7-13-8-9/h2-8H,1H3 |
InChIキー |
GZPVJIVVQBPZJX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
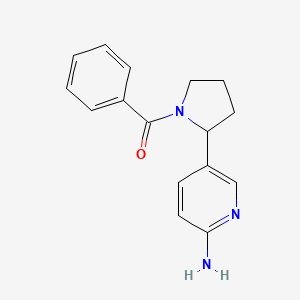
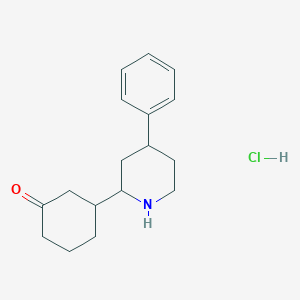
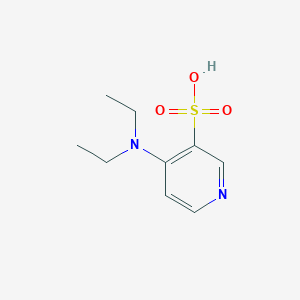


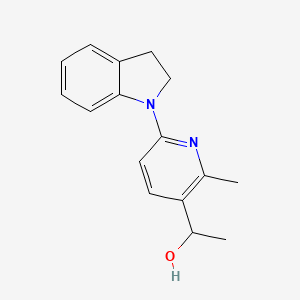


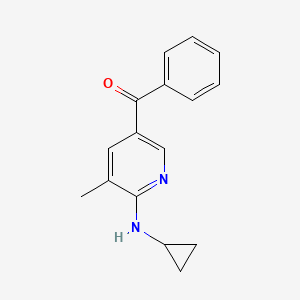
![7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)

